molecular formula C8H13NO2 B13191342 3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one

3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one

Cat. No.: B13191342
M. Wt: 155.19 g/mol
InChI Key: PXWBMBVTPDEWIV-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.19 g/mol . This compound is of interest in various fields of research due to its unique structure, which includes both an amino group and a dihydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with an appropriate amine under controlled conditions . The reaction typically requires a catalyst and may involve steps such as cyclization and amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure high yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols.

Mechanism of Action

The mechanism of action of 3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dihydropyran ring can participate in hydrophobic interactions . These interactions can affect the function of enzymes and receptors, leading to various biological effects.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-amino-1-(3,4-dihydro-2H-pyran-6-yl)propan-1-one

InChI

InChI=1S/C8H13NO2/c9-5-4-7(10)8-3-1-2-6-11-8/h3H,1-2,4-6,9H2

InChI Key

PXWBMBVTPDEWIV-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(OC1)C(=O)CCN

Origin of Product

United States

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